molecular formula C18H14BrNO3 B1268796 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 350999-95-0

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1268796
CAS No.: 350999-95-0
M. Wt: 372.2 g/mol
InChI Key: VNGWIIJCZIVDNZ-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C18H14BrNO3 and a molecular weight of 372.22 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, base (e.g., potassium carbonate)

    Carboxylation: Grignard reagent, carbon dioxide, acidic workup

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives

    Oxidation Products: Quinoline N-oxide derivatives

    Coupling Products: Biaryl and heteroaryl derivatives

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 6-Bromoquinoline-4-carboxylic acid
  • 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring.

Properties

IUPAC Name

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGWIIJCZIVDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359757
Record name 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350999-95-0
Record name 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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